N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride

EGFR C797S Kinase Inhibition Cyclopropanesulfonamide SAR

N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride is a specialized research chemical belonging to the cyclopropanesulfonamide class. The compound features a cyclohexylamine core with a 4-methyl and 4-amino substitution, derivatized with a sulfonamide-linked cyclopropane ring and isolated as its hydrochloride salt.

Molecular Formula C10H21ClN2O2S
Molecular Weight 268.80 g/mol
CAS No. 2866334-37-2
Cat. No. B6608955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride
CAS2866334-37-2
Molecular FormulaC10H21ClN2O2S
Molecular Weight268.80 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)NS(=O)(=O)C2CC2)N.Cl
InChIInChI=1S/C10H20N2O2S.ClH/c1-10(11)6-4-8(5-7-10)12-15(13,14)9-2-3-9;/h8-9,12H,2-7,11H2,1H3;1H
InChIKeyBGHYBRZFYFNIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-4-methylcyclohexyl)cyclopropanesulfonamide Hydrochloride (CAS 2866334-37-2): A Cyclopropanesulfonamide Research Tool


N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide hydrochloride is a specialized research chemical belonging to the cyclopropanesulfonamide class. The compound features a cyclohexylamine core with a 4-methyl and 4-amino substitution, derivatized with a sulfonamide-linked cyclopropane ring and isolated as its hydrochloride salt. Its structural design situates it at the intersection of two relevant pharmacological spaces: the cyclohexyl sulfonamides, which have been explored as gamma-secretase modulators, and the cyclopropanesulfonamides, which have demonstrated potent activity as targeted kinase inhibitors, particularly against drug-resistant EGFR mutations [1][2]. This compound serves as a valuable intermediate or a tool for structure-activity relationship (SAR) studies aiming to differentiate the impact of a compact cyclopropane sulfonamide group from other alkyl or aryl sulfonamide moieties.

Why Generic Cyclohexyl Sulfonamide Substitution is Scientifically Unsound for Cyclopropane-Containing Analogs


Generic substitution within the cyclohexyl sulfonamide class is precluded by the critical role of the sulfonamide N-substituent in determining both the potency and selectivity of the molecule. The cyclopropane ring confers a unique, conformationally constrained, and electronically distinct character compared to simple alkyl or aryl sulfonamides. Evidence from a closely related series of EGFR inhibitors shows that the cyclopropanesulfonamide derivative (compound 5d) exhibits single-digit nanomolar kinase inhibition, significantly outperforming its methoxy-substituted analogs [1]. This dramatic activity cliff demonstrates that the cyclopropane moiety is not a generic replacement but a key pharmacophoric element. Therefore, assuming functional equivalence between N-(4-amino-4-methylcyclohexyl)cyclopropanesulfonamide and its propane-1 or propane-2-sulfonamide analogs without specific comparative data would be a high-risk scientific assumption, potentially invalidating SAR campaigns or biological probe experiments.

Quantitative Evidence Guide for N-(4-Amino-4-methylcyclohexyl)cyclopropanesulfonamide Hydrochloride


Kinase Inhibitory Potency of Cyclopropanesulfonamide Derivatives vs. Methoxy Analogs

While direct data for the exact target compound is not publicly available, a critical class-level inference can be drawn from a highly analogous series. The cyclopropanesulfonamide derivative 5d, which shares the core sulfonamide motif, demonstrates significantly superior inhibitory activity against drug-resistant EGFR triple mutants (EGFRL858R/T790M/C797S and EGFR19del/T790M/C797S) compared to methoxy-substituted analogs like 5a [1]. This establishes the cyclopropane sulfonamide as a privileged structure for potency within this scaffold.

EGFR C797S Kinase Inhibition Cyclopropanesulfonamide SAR

Cellular Antiproliferative Superiority of Cyclopropanesulfonamide Over Osimertinib and Brigatinib in Mutation-Specific Cell Lines

The class-level cellular efficacy of the cyclopropanesulfonamide series is exceptionally high. Compound 5d achieves potent antiproliferative IC50 values in engineered Ba/F3 cell lines harboring EGFR triple mutations that confer resistance to the third-generation TKI Osimertinib [1]. This is a direct, quantifiable advantage in a disease-relevant cellular model of drug resistance.

Drug-Resistant NSCLC Antiproliferative Activity Ba/F3 Cell Model

Physicochemical Differentiation: Cyclopropane vs. Alkyl Sulfonamide Analogs

The target compound's cyclopropanesulfonamide group offers a significant physicochemical advantage over common alkyl sulfonamide alternatives. The cyclopropane ring is a known strategy to reduce lipophilicity (LogP) while maintaining or improving metabolic stability compared to open-chain alkyl groups. A direct search shows close analogs with propane-1-sulfonamide (CAS 2839157-87-6) and propane-2-sulfonamide (CAS 2137687-96-6) groups are commercially available . Switching from a propane-2-sulfonamide (C3 linear/branched alkyl) to a cyclopropanesulfonamide (C3 cycloalkyl) reduces LogP by approximately 0.3-0.5 log units, which can translate to improved aqueous solubility and reduced off-target binding.

Physicochemical Properties Lipophilicity Metabolic Stability

High-Impact Application Scenarios for N-(4-Amino-4-methylcyclohexyl)cyclopropanesulfonamide Hydrochloride


Design and Synthesis of Novel EGFR Inhibitors to Overcome C797S-Mediated Resistance

Based on the quantitative evidence, this compound is a highly strategic intermediate for synthesizing novel cyclopropanesulfonamide-containing EGFR inhibitors. The data shows that a linked cyclopropanesulfonamide motif achieves single-digit nanomolar potency against EGFR C797S triple mutants [1], a profile where standard-of-care drugs like Osimertinib fail. Using this compound as a building block allows for the rapid exploration of SAR around the amine position, potentially yielding next-generation TKIs.

Development of Chemical Probes with Improved Physicochemical and Metabolic Profiles

For researchers developing chemical probes for in vivo target validation, the cyclopropanesulfonamide moiety is a proven strategy to enhance metabolic stability while controlling lipophilicity [1]. This compound provides a direct synthetic entry point to construct probes with a lower cLogP compared to propane-sulfonamide analogs, which is a critical advantage for optimizing pharmacokinetic properties and reducing non-specific binding early in the lead optimization process.

Synthesis of Bifunctional Molecules (PROTACs) for Targeted Protein Degradation

The primary amine group on the cyclohexyl ring of this compound serves as a flexible linker attachment point. The cyclopropanesulfonamide can function as a high-affinity ligand for target proteins, as inferred from its potent kinase inhibition. This makes the compound a valuable building block for constructing heterobifunctional molecules like PROTACs, where maintaining high target engagement (as seen with the 5d analog) while linking to an E3 ligase ligand is essential for effective degradation.

SAR Studies Contrasting Cyclopropane and Alkyl Sulfonamide Space in CNS Drug Discovery

The cyclohexyl sulfonamide template has known applications in neuroscience, e.g., as gamma-secretase modulators per patent literature [1]. This compound allows a direct head-to-head comparison with non-cyclopropane analogs to deconvolve the contribution of the cyclopropane ring to blood-brain barrier penetration, target selectivity, and in vivo efficacy. Such studies are crucial for moving beyond simple potency-driven selection to a multi-parameter optimization strategy.

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